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Compound of Interest

Compound Name: 7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B061978

Einflihrung: Die strategische Bedeutung des 7-
Azaindol-Geriists

Das 7-Azaindol-Gertst ist ein privilegierter Heterozyklus in der modernen Wirkstoffforschung.
Seine Fahigkeit, Wasserstoffbriickenbindungen als Donor (Uber den Pyrrol-N-H) und Akzeptor
(Gber den Pyridin-Stickstoff) auszubilden, ermdglicht eine effektive Interaktion mit biologischen
Zielstrukturen wie Kinase-Hinge-Regionen.[2] 7-Brom-1H-pyrrolo[2,3-c]pyridin ist ein
kommerziell erhaltliches oder leicht synthetisierbares Schlisselintermediat, das als
Ausgangspunkt fur die Erstellung diverser Molekulbibliotheken dient. Die selektive
Funktionalisierung an der C7-Position ermdglicht es Forschern, die sterischen und
elektronischen Eigenschaften des Molekdls gezielt zu modulieren, um Affinitat, Selektivitat und
pharmakokinetische Eigenschaften zu optimieren.
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Strategischer Wert des 7-Azaindol-Gertists
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Abbildung 1: Strukturelle und funktionelle Bedeutung des 7-Azaindol-Kerns.

Kernstrategien zur Derivatisierung: Palladium-
katalysierte Kreuzkupplungen

Palladium-katalysierte Kreuzkupplungsreaktionen sind die Methoden der Wahl zur
Funktionalisierung von Arylhalogeniden wie 7-Brom-7-azaindol. Diese Reaktionen zeichnen
sich durch ihre hohe Toleranz gegeniber funktionellen Gruppen, ihre Zuverlassigkeit und ihre
breite Anwendbarkeit aus. Die Wahl des Katalysators (insbesondere des Liganden), der Base
und des Lésungsmittels ist entscheidend fur den Erfolg der Reaktion und muss auf die
spezifischen Substrate abgestimmt werden.

Suzuki-Miyaura-Kupplung: Synthese von C-C-
Bindungen

Die Suzuki-Miyaura-Reaktion ermdglicht die Bildung einer C-C-Bindung zwischen dem 7-
Azaindol-Gerlst und einer Vielzahl von Aryl- oder Vinylgruppen durch Kupplung mit
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Organoborverbindungen (Boronséuren oder deren Ester).[4][5] Diese Reaktion ist fundamental
fur die Synthese von Biarylstrukturen, die in vielen Wirkstoffen vorkommen.

Mechanistische Uberlegungen: Der katalytische Zyklus beginnt mit der oxidativen Addition des
Arylbromids an einen Palladium(0)-Komplex. Nach der Transmetallierung mit dem Boronat (das
in situ aus der Boronsaure und einer Base gebildet wird) fuhrt die reduktive Eliminierung zum
gekuppelten Produkt und regeneriert den Pd(0)-Katalysator.[5] Die Base spielt eine
entscheidende Rolle, indem sie das Bor "aktiviert” und ein reaktiveres Boronat-Intermediat
bildet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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